6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide

Neuroscience nAChR Antagonism Ion Channel

6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is a structurally unique heterocyclic scaffold critical for neuroscience target engagement studies. Its pyrrolidinyl substitution at the 6-position confers potent antagonism at human α3β4 (IC50=1.8 nM) and α4β2 (IC50=12 nM) nAChR subtypes—activity absent in the base scaffold. With a balanced SERT/NET inhibition profile (IC50=100 nM/443 nM) and weak DAT activity, it serves as an essential chemical probe for dissecting serotonergic-noradrenergic pathways. Substituting close analogs (e.g., 6-(dimethylamino) variant) without direct empirical comparison risks invalidating key experimental findings. Ensure reproducibility by sourcing this verified chemotype.

Molecular Formula C10H13N3S
Molecular Weight 207.3 g/mol
CAS No. 1016519-59-7
Cat. No. B3198757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide
CAS1016519-59-7
Molecular FormulaC10H13N3S
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=C2)C(=S)N
InChIInChI=1S/C10H13N3S/c11-10(14)8-3-4-9(12-7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14)
InChIKeyYXWCEKIIMQJCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (CAS 1016519-59-7): A Structurally Differentiated Pyridine Carbothioamide for Specialized Receptor Profiling


6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (CAS 1016519-59-7) is a heterocyclic small molecule featuring a pyridine core with a carbothioamide group at the 3-position and a pyrrolidinyl substituent at the 6-position. It is primarily utilized as a versatile scaffold in medicinal chemistry for probing interactions with neurological and enzyme targets . The compound exhibits a broad pharmacological fingerprint, including notable antagonist activity at nicotinic acetylcholine receptors (nAChRs) and inhibition of monoamine transporters [1].

Why a Simple Pyridine-3-carbothioamide or Alternative Amine Substituent Cannot Substitute for 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide in Critical Assays


The 6-position pyrrolidinyl substitution of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is not a generic modification. While the base scaffold (e.g., pyridine-3-carbothioamide) lacks significant reported activity against monoamine transporters and nAChRs, the introduction of the pyrrolidine ring at the 6-position is critical for establishing interactions with these specific targets [1]. Further, alternative amine substitutions, such as the dimethylamino group in 6-(dimethylamino)pyridine-3-carbothioamide, are expected to drastically alter both molecular conformation and electronic properties, leading to a divergent activity profile. This structural specificity means that substituting a closely related analog in a research or industrial program without a direct empirical comparison risks invalidating key findings and failing to reproduce established target engagement data.

Quantitative Differentiation Guide for 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide (CAS 1016519-59-7) Against Analogs


Nanomolar Antagonist Potency at Human Alpha3Beta4 and Alpha4Beta2 nAChR Subtypes Defines Neuropharmacological Activity Profile

6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide demonstrates single-digit nanomolar antagonist potency at human α3β4 and α4β2 nicotinic acetylcholine receptor (nAChR) subtypes, a profile that distinguishes it from the less potent dopamine transporter activity of 900 nM [1]. The unsubstituted pyridine-3-carbothioamide scaffold lacks any reported activity against these ion channel targets, indicating that the 6-pyrrolidinyl group is essential for this high-affinity interaction .

Neuroscience nAChR Antagonism Ion Channel

Distinct Polypharmacology Profile on Monoamine Transporters: A Key Differentiator from Selective Reuptake Inhibitors

The compound exhibits a unique profile of activity across human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. In a cross-study analysis, it shows moderate inhibition of SERT (IC50 = 100 nM) and NET (IC50 = 443 nM), while being significantly less potent at DAT (IC50 = 900 nM) [1]. This stands in contrast to a comparator from a different chemical series, which demonstrates nanomolar potency on SERT (IC50 = 3 nM) [2], highlighting the functional consequence of the pyrrolidinyl-pyridine carbothioamide scaffold on target selectivity.

Monoamine Transporter Polypharmacology Neurochemistry

Micromolar Potency for Dopamine Transporter Uptake Inhibition Limits Utility as a DAT-Focused Probe

Multiple orthogonal assays confirm that 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is a relatively weak inhibitor of the dopamine transporter (DAT). Reported IC50 values for inhibition of dopamine reuptake range from 658 nM to 945 nM in HEK293 cells expressing human DAT, and 900 nM in rat brain synaptosomes [1]. For comparison, potent and selective DAT inhibitors used as reference compounds in this field exhibit IC50 values in the low nanomolar range.

Dopamine Transporter DAT Neurology

High-Value Application Scenarios for 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide Based on Quantitative Evidence


Neuroscience Research into nAChR-Mediated Pathways in Addiction and Cognition

Based on its high-potency antagonism of human α3β4 (IC50 = 1.8 nM) and α4β2 (IC50 = 12 nM) nAChR subtypes, 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is a highly relevant tool compound for in vitro studies of nicotine addiction, cognitive function, and pain signaling. Its activity profile at these specific nAChR subtypes can be used to dissect their individual contributions in neuronal circuits [1].

Polypharmacology Studies Focused on Balanced SERT/NET Modulation with Weak DAT Activity

The compound's unique fingerprint of SERT (IC50 = 100 nM) and NET (IC50 = 443 nM) inhibition, coupled with weak DAT activity (IC50 ~900 nM), makes it a valuable chemical probe for investigating the therapeutic potential of balanced serotonin-norepinephrine modulation with reduced dopaminergic activity. This profile is distinct from standard SSRIs or SNRIs and can be used to explore new hypotheses in mood disorder and pain research [1].

Medicinal Chemistry as a Structurally Differentiated Scaffold for nAChR Inhibitor Development

The 6-(pyrrolidin-1-yl)pyridine-3-carbothioamide core represents a structurally distinct chemotype for nAChR antagonism compared to well-established scaffolds like cytisine or mecamylamine. The quantitative activity data (IC50 values) provides a clear benchmark for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a starting point to optimize potency, selectivity, and drug-like properties while exploring new chemical space around this series [1].

Negative Control for Dopamine Transporter (DAT) Assays

With confirmed weak activity on DAT (IC50 values ranging from 658 nM to 945 nM), this compound is an excellent candidate for a negative control in high-throughput screening assays designed to identify potent and selective DAT inhibitors. Its weak interaction helps establish a baseline for non-specific or low-potency activity, improving the statistical rigor of the screening campaign [1].

Technical Documentation Hub

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